二果糖酐 IV

描述

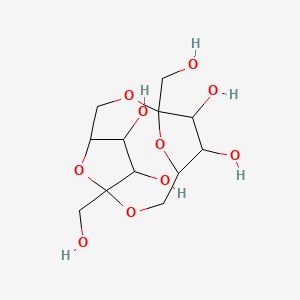

Difructose anhydride IV (DFA IV) is a cyclic disaccharide consisting of two fructose residues . It is obtained from levan conversion with levan fructotransferase (LFTase) and is rarely found in nature . DFA IV is considered a low-calorie sugar substitute . Some beneficial effects of DFA IV connected with its consumption have been described .

Synthesis Analysis

DFA IV is typically originated from levan conversion with LFTase . The formation of DFA IV from levan conversion with LFTase-catalyzed was first obtained in the early 1981 . Kikuchi et al. developed an efficient bioproduction of DFA IV from sucrose using two steps, including levan synthesis from sucrose by Serratia levanicum NN and levan degradation to DFA IV by LFTase (DFA IV-forming) from A. nicotinovorans GS-9 .Chemical Reactions Analysis

DFA IV is enzymatically produced from sucrose via levan by levansucrase (LSRase) followed by levan fructotransferase (LFTase) . In the future, research focused on screening for novel DFAs-forming enzymes with higher performance, elaborating the difference of catalytic mechanism between different types of enzymes, and expanding the functional properties and application should be conducted .Physical And Chemical Properties Analysis

DFA IV is a tricyclic fructo-disaccharide consisting of two reciprocal glycosidic linkages . It has multiple functional properties and has been commercially utilized . It is colorless, odorless, has no cooling effect, and does not caramelize .科学研究应用

生产和生理功能

二果糖酐(DFA),包括 DFA IV,是最小的环状二糖,由两个果糖残基组成。它们以其独特的结构和性质而闻名,这些结构和性质导致了新的生理功能。DFA IV 特别有趣,因为它可以大量生产并且具有生理效应。它的甜度只有蔗糖的一半,并且不能被大鼠的消化系统消化。有趣的是,DFA IV 被肠道微生物在体内使用,即使它不能在体外被吸收。这表明 DFA IV 可能被肠道中的一个未知系统降解。此外,DFA IV 主要通过不同于已知刺激剂(如低聚果糖和棉子糖)的机制影响小肠中的钙吸收 (Saito & Tomita, 2000)。

酶促生产和应用

二果糖酐 IV (DFA IV) 是由 levan 转化酶 (LFTase) 从 levan 转化得到的。它被认为是一种低热量的糖替代品,据报道食用它有益。DFA IV 作为一种新型的代糖甜味剂,具有作为食品添加剂的潜力。DFA IV 的生产方法、性质和生理功能是研究的重点,其中 LFTase 在其合成中起着至关重要的作用 (Hang, 2017)。

一锅法转化和化学性质

已经建立了一锅法转化系统用于 DFA IV 生产,包括从蔗糖生产 levan 并随后将其转化为 DFA IV。该系统很重要,因为它还包括实际的纯化步骤。DFA IV 的化学性质作为该系统的一部分已经过研究,展示了其高效和可扩展生产的潜力 (Kikuchi 等,2010 年)。

直接从蔗糖生产

DFA IV 生产中的一项显着发展是使用重组酵母的共发酵直接从蔗糖中转化。该方法涉及蔗聚糖酶 (LSRase) 和 LFTase,从而有效生产 DFA IV。该过程有望获得高产量和高生产率,使其适用于工业用途 (Ko 等,2019 年)。

安全和危害

未来方向

DFA IV has the physiological functions with decreasing hypoglycemic effect, promoting mineral absorption and bone growth, improving constipation and preventing decay, which could be widely used in the food and pharmaceutical preparations . Future research is expected to focus on screening for novel DFAs-forming enzymes with higher performance, elaborating the difference of catalytic mechanism between different types of enzymes, and expanding the functional properties and application .

属性

IUPAC Name |

1,7-bis(hydroxymethyl)-2,8,13,14-tetraoxatricyclo[8.2.1.14,7]tetradecane-5,6,11,12-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-3-11-10(18)8(16)6(22-11)2-20-12(4-14)9(17)7(15)5(21-12)1-19-11/h5-10,13-18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUHBTATSZQNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)(OCC3C(C(C(O1)(O3)CO)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difructose anhydride IV | |

CAS RN |

546-42-9 | |

| Record name | Difructose anhydride IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

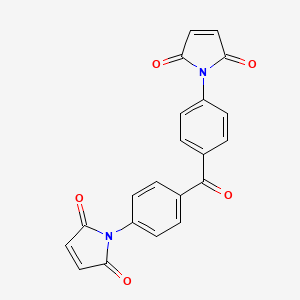

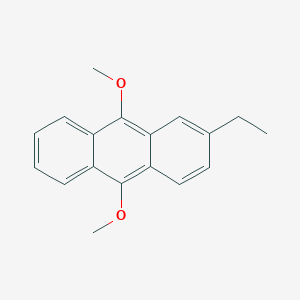

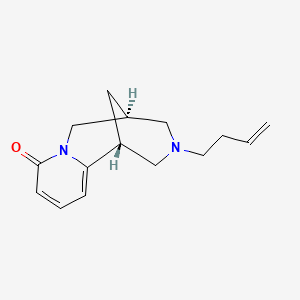

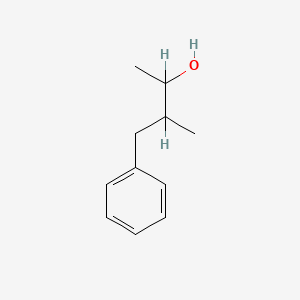

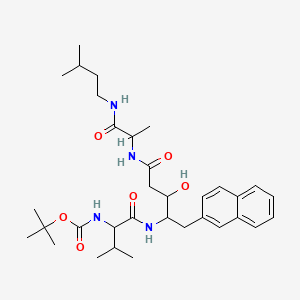

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9S,12S,15S)-9-Amino-12-(2-amino-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1213298.png)